
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-(piperidin-1-yl)pyridin-4-yl)boronate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Piperidinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that features a pyridine ring substituted with a piperidine group and a boronate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperidinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Piperidine Group: The piperidine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the piperidine moiety.
Boronate Ester Formation: The boronate ester group is introduced through a reaction between the pyridine derivative and bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
In an industrial setting, the production of 2-(1-Piperidinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize costs.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine ring or the piperidine group, resulting in the formation of partially or fully reduced products.
Substitution: The boronate ester group makes the compound a suitable candidate for Suzuki-Miyaura cross-coupling reactions, where it can react with aryl or vinyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts, such as palladium(II) acetate, are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced pyridine or piperidine derivatives.
Substitution: New carbon-carbon bonded products, such as biaryl compounds.
科学研究应用
2-(1-Piperidinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Research into its use as a precursor for drug development, particularly in the synthesis of kinase inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 2-(1-Piperidinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This process involves the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the final product.
相似化合物的比较
Similar Compounds
2-(1-Piperidinyl)pyridine: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the piperidine group, which may affect its reactivity and applications.
2-(1-Piperidinyl)-4-bromopyridine: Contains a bromine atom instead of the boronate ester group, making it suitable for different types of reactions.
Uniqueness
2-(1-Piperidinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both the piperidine and boronate ester groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and research.
属性
分子式 |
C16H27BN2O3 |
|---|---|
分子量 |
306.2 g/mol |
IUPAC 名称 |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-piperidin-1-ylpyridin-4-yl)borinic acid |
InChI |
InChI=1S/C16H27BN2O3/c1-15(2,20)16(3,4)22-17(21)13-8-9-18-14(12-13)19-10-6-5-7-11-19/h8-9,12,20-21H,5-7,10-11H2,1-4H3 |
InChI 键 |
ZVLWMKIUOZZFLJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1)N2CCCCC2)(O)OC(C)(C)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


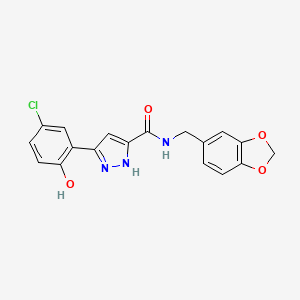
![[3AA,4A(E),5B,6AA]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B14083730.png)
![3'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14083732.png)

![2-Amino-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoic acid](/img/structure/B14083741.png)

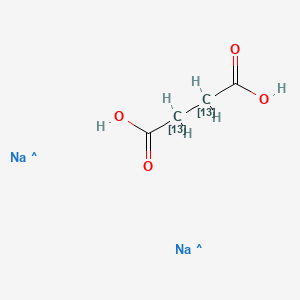
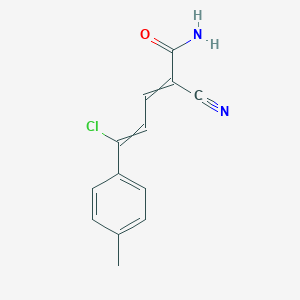
![Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester](/img/structure/B14083776.png)
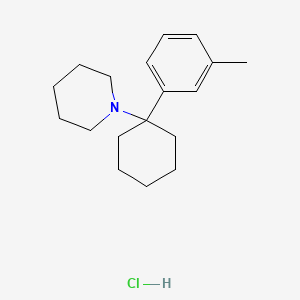
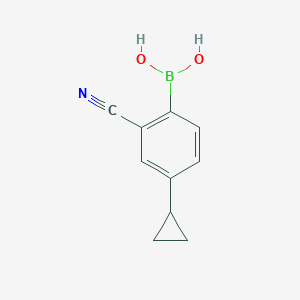

![Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14083812.png)

